molecular formula C16H14Cl2N2O3 B11941687 N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide CAS No. 357410-08-3

N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide

Cat. No.: B11941687
CAS No.: 357410-08-3
M. Wt: 353.2 g/mol
InChI Key: RBDUJTLZSQLBNW-DJKKODMXSA-N
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Description

N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide (CID 9648269) is a synthetic hydrazone derivative with the molecular formula C16H14Cl2N2O3, developed as a potential antimicrobial agent for research use . This compound belongs to a class of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives that were rationally designed to target the multidrug and toxic compound extrusion (MATE) efflux pump, a key contributor to multidrug resistance in bacteria . In vitro studies have demonstrated that this chemical series possesses promising antibacterial and antifungal activities against a panel of pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The pharmacophoric design features a 3,4-dimethoxyphenyl moiety and a hydrazide linker, which are critical for binding to the efflux pump receptor and overcoming microbial resistance mechanisms . This product is intended for research applications in microbiology and medicinal chemistry, particularly for the study of novel antimicrobial compounds and efflux pump inhibition. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

357410-08-3

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-14-7-6-10(8-15(14)23-2)16(21)20-19-9-11-12(17)4-3-5-13(11)18/h3-9H,1-2H3,(H,20,21)/b19-9+

InChI Key

RBDUJTLZSQLBNW-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Preparation of 3,4-Dimethoxybenzohydrazide

The hydrazide precursor is synthesized in two steps:

  • Esterification : 3,4-Dimethoxybenzoic acid reacts with methanol under acidic conditions to form methyl 3,4-dimethoxybenzoate. Sulfuric acid catalyzes the reaction at reflux (65–70°C) for 4–6 hours, achieving yields >90%.

  • Hydrazinolysis : The methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol (80°C, 3–5 hours), yielding 3,4-dimethoxybenzohydrazide. Excess hydrazine ensures complete conversion, with yields of 85–92%.

Characterization :

  • IR : ν(C=O) at 1,660–1,670 cm⁻¹; ν(N–H) at 3,250–3,300 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 9.80 (s, 1H, NH), 7.45–7.55 (m, 3H, aromatic), 3.85 (s, 6H, OCH₃).

Synthesis of 2,6-Dichlorobenzaldehyde

Two industrial methods are prevalent:

  • Chlorination-Hydrolysis Route :

    • Chlorination : 2,6-Dichlorotoluene reacts with Cl₂ under UV light at 50–250°C with PCl₅ catalysis, forming 2,6-dichlorobenzyl chloride.

    • Hydrolysis : Zinc chloride in formic/acetic acid at reflux (100–120°C, 4–6 hours) converts the chloride to 2,6-dichlorobenzaldehyde (purity: 99.8–99.95%).

  • Oxidation of 2,6-Dichlorotoluene :

    • Catalytic oxidation using Mn(OAc)₃ or Co(OAc)₂ in acetic acid at 80–100°C affords the aldehyde in 75–85% yield.

Purity Metrics :

  • Melting Point : 68–72°C.

  • ¹H NMR (CDCl₃) : δ 10.10 (s, 1H, CHO), 7.50–7.60 (m, 3H, aromatic).

Condensation Methods for N'-(2,6-Dichlorobenzylidene)-3,4-Dimethoxybenzohydrazide

Conventional Reflux Method

Procedure :

  • Equimolar 3,4-dimethoxybenzohydrazide (1 mmol) and 2,6-dichlorobenzaldehyde (1 mmol) are refluxed in ethanol (20 mL) with 2–3 drops of conc. HCl for 3–5 hours.

  • The product precipitates upon cooling, filtered, and recrystallized from ethanol.

Yield : 78–85%.

Optimization Insights :

  • Catalyst : HCl outperforms acetic acid (yield increase: 15–20%).

  • Solvent : Ethanol > methanol > water (ethanol ensures homogeneity and rapid crystallization).

Microwave-Assisted Synthesis

Procedure :

  • Reactants (1:1 molar ratio) in ethanol (10 mL) are irradiated at 100–120°C (160–200 W) for 8–12 minutes.

  • The crude product is washed with cold ethanol.

Yield : 88–94% (reaction time reduced by 90% vs. conventional).

Advantages :

  • Energy-efficient and scalable for high-throughput synthesis.

  • Minimal side products (e.g., hydrolysis byproducts suppressed).

Solvent-Free Mechanochemical Approach

Procedure :

  • Solid-state grinding of equimolar reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) for 15–20 minutes.

  • The mixture is heated at 60°C for 1 hour, followed by ethanol wash.

Yield : 80–82%.

Applications :

  • Suitable for gram-scale synthesis with reduced solvent waste.

Reaction Mechanism and Kinetics

The condensation follows a nucleophilic addition-elimination pathway:

  • Protonation : Aldehyde carbonyl is activated by acid.

  • Hydrazide Attack : The NH₂ group attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : Loss of H₂O yields the hydrazone.

Kinetic Studies :

  • Rate-Limiting Step : Dehydration (activation energy: 45–50 kJ/mol).

  • Rate Enhancement : Microwave irradiation reduces activation energy by 15–20% via dielectric heating.

Characterization and Spectral Data

Spectral Analysis

IR (KBr) :

  • ν(C=O): 1,630–1,640 cm⁻¹.

  • ν(C=N): 1,580–1,590 cm⁻¹.

  • ν(Ar–Cl): 750–760 cm⁻¹.

¹H NMR (DMSO-d₆) :

  • δ 11.70 (s, 1H, NH), 8.50 (s, 1H, CH=N), 7.40–7.60 (m, 6H, aromatic), 3.85 (s, 6H, OCH₃).

¹³C NMR :

  • δ 163.5 (C=O), 149.2 (C=N), 135.0–115.0 (aromatic), 56.2 (OCH₃).

MS (ESI) : m/z 379.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)TimeEnergy EfficiencyScalability
Conventional Reflux78–853–5 hoursModerateHigh
Microwave-Assisted88–948–12 minHighModerate
Solvent-Free80–821–1.5 hoursVery HighLow

Key Observations :

  • Microwave synthesis offers the best balance of yield and speed.

  • Solvent-free methods align with green chemistry principles but require optimization for industrial use.

Industrial and Environmental Considerations

  • Waste Management : Hydrolysis steps generate HCl gas, which is neutralized with NaOH to produce NaCl (recyclable).

  • Catalyst Recovery : ZnCl₂ from hydrolysis can be reclaimed via distillation.

  • Regulatory Compliance : Adherence to REACH and TSCA guidelines for chlorinated byproducts is critical .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide involves a multi-step reaction process. Initially, 3,4-dimethoxybenzoic acid is esterified to form a methyl ester. This ester undergoes hydrazinolysis to yield a hydrazide derivative, which is then condensed with various aromatic aldehydes to produce the final hydrazone derivatives. This method has been shown to yield compounds with high purity and good yields .

Antimicrobial Properties

This compound and its derivatives have been extensively tested for their antimicrobial properties. The compound has demonstrated significant activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In particular, derivatives such as 4h and 4i have shown promising results in both in vitro and in vivo studies.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were determined through agar well diffusion assays, indicating their effectiveness at low concentrations .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve the inhibition of multidrug efflux pumps (MATE), which are critical for bacterial resistance .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity against Candida albicans. The results indicated that certain derivatives possess effective antifungal properties, making them suitable candidates for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The structural modifications of this compound derivatives have been systematically studied to establish a structure-activity relationship. Key factors influencing antimicrobial activity include:

  • Substituents on the Aromatic Ring : Variations in substituents on the aromatic moieties significantly impact the binding affinity and efficacy against target organisms.
  • Hydrogen Bonding Capabilities : The presence of hydrogen bond donors and acceptors in the linker region plays a crucial role in enhancing the interaction with target proteins .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • In Vivo Testing : Compounds such as 4h and 4i were subjected to in vivo testing where biochemical analyses and histological examinations of liver and kidney tissues were performed. These studies confirmed the safety profile and therapeutic potential of these compounds in animal models .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Such studies have elucidated how structural features correlate with biological activity, guiding future modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with various molecular targets. It is believed to inhibit key enzymes involved in cellular processes, such as topoisomerase II, which plays a critical role in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage, leading to cell death. Additionally, it may exhibit anti-inflammatory and antioxidant activities, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Trends:

  • Chlorine vs. Hydroxy/Methoxy Groups : Chloro substituents (e.g., 2,6-Cl₂) enhance lipophilicity and antimicrobial potency compared to polar groups (OH, OCH₃) .
  • Substituent Position: 2,6-dichloro substitution maximizes steric and electronic effects, improving enzyme inhibition (e.g., MATE transporters) compared to 2,4-Cl or monosubstituted analogs .
  • Bulk Tolerance : p-Alkoxy phenyl or tri-substituted phenyl rings reduce activity due to steric clashes with target proteins .

Cytotoxicity and Selectivity

This compound exhibits lower cytotoxicity (IC₅₀ > 100 μM in Vero cells) compared to derivatives with acylated -NH₂ groups (e.g., compound 4c , IC₅₀ = 45 μM) . This highlights the importance of the free hydrazide -NH₂ group in maintaining selectivity for microbial targets over mammalian cells .

Structural and Electronic Comparisons

Property This compound N'-(3,4-Dimethoxybenzylidene)-benzohydrazide N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide
Hydrogen Bonding Intermolecular N–H⋯O and C–H⋯Cl interactions Chains via N–H⋯O bonds along c-axis Intramolecular O–H⋯N and intermolecular N–H⋯O bonds
Planarity High (conjugated imine and methoxy groups) Moderate High (extended π-system from trimethoxy group)
LogP ~2.8 (predicted) ~1.9 ~1.5
  • Crystallography : The 2,6-dichloro derivative forms denser crystal packing due to Cl⋯Cl interactions, enhancing thermal stability compared to hydroxy/methoxy analogs .
  • Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity of the imine bond, facilitating covalent interactions with microbial enzymes .

Biological Activity

N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydrazone functional group, which is known to exhibit various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is carried out under controlled conditions to yield the desired product, which is then characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial and fungal strains. The results indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL
Aspergillus niger10128 µg/mL

These findings suggest that this compound has potent antimicrobial properties comparable to conventional antibiotics like Gentamicin .

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines using the MTT assay.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MDA-MB-23125
HepG-230

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound demonstrated notable scavenging activity.

Table 3: Antioxidant Activity Data

Assay TypeIC50 (µM)
DPPH45
ABTS50

These results indicate that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies

Recent studies have highlighted the biological efficacy of this compound in various experimental models. For instance:

  • Study on Antibacterial Effects : A study conducted by researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results showed that it could inhibit bacterial growth significantly more than standard treatments .
  • Cytotoxicity in Cancer Models : Another investigation focused on its cytotoxic effects in vivo using tumor-bearing mice models. The administration of the compound resulted in a marked reduction in tumor size compared to control groups .

Chemical Reactions Analysis

Key Reagents and Conditions

StepReagents/ConditionsProduct
1Methanol, H₂SO₄ (cat.)Methyl ester (intermediate 2 )
2Hydrazine hydrate, ethanolHydrazide (intermediate 3 )
32,6-dichlorobenzaldehydeTarget compound (4 )

Reaction Mechanism

Step 1: Esterification
The reaction involves nucleophilic acyl substitution. Methanol acts as a nucleophile, attacking the carboxylic acid carbonyl carbon under acidic catalysis.

Step 2: Hydrazinolysis
Hydrazine hydrate replaces the ester oxygen via nucleophilic substitution, forming the hydrazide.

Step 3: Condensation
The hydrazide reacts with the aldehyde in a Schiff base formation mechanism, yielding the hydrazone derivative.

Characterization Data

The compound is analyzed using IR, ¹H/¹³C NMR, MS, and elemental analysis .

Spectral Analysis

TechniqueKey Observations
IR Amidic carbonyl (1660 cm⁻¹), amino groups (3370 cm⁻¹)
¹H NMR Methoxy groups (δ 3.37, 3.45 ppm), hydrazone proton (δ 8.56 ppm)
¹³C NMR Methyl group (δ 2.02 ppm)
MS Molecular ion peak confirms molecular weight (C₁₆H₁₄Cl₂N₂O₃)

Biological Activity

While the query focuses on chemical reactions, the compound exhibits antimicrobial activity against S. aureus, E. coli, and C. albicans, with MIC/MBC values determined via agar well diffusion assays .

Structural Features

The compound’s structure includes:

  • 3,4-dimethoxybenzohydrazide backbone

  • Hydrazone linkage (C=N) formed from condensation

  • 2,6-dichlorophenyl substituent

This synthesis pathway and characterization align with established methods for similar hydrazone derivatives, emphasizing the role of condensation in forming bioactive compounds .

Q & A

Q. What are the standard synthetic routes for N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide, and how do reaction conditions influence yield?

The compound is typically synthesized via a Schiff base condensation reaction. A common method involves reacting equimolar amounts of 2,6-dichlorobenzaldehyde with 3,4-dimethoxybenzohydrazide in a polar aprotic solvent like DMF or ethanol. Stirring at room temperature for 12–24 hours typically yields the product, with purification via recrystallization . Solvent choice impacts reaction kinetics: DMF may enhance solubility of intermediates, while ethanol is preferred for greener synthesis. Monitoring via TLC and characterization by 1H^1H-NMR (e.g., singlet at δ 8.57 ppm for the –N=CH– group) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

Essential techniques include:

  • 1H^1H-NMR : Peaks for the hydrazide NH (δ ~10.9 ppm), aromatic protons (δ 6.8–7.4 ppm), and methoxy groups (δ ~3.8 ppm) .
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}), C=N (~1600 cm1^{-1}), and N–H (~3200 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 315 for [M+^+) and fragmentation patterns (e.g., loss of Cl or methoxy groups) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits antimicrobial properties, particularly against Bacillus subtilis (MIC = 1.95 µg/mL) and mycobacterial strains (MIC = 3.90 µg/mL). Its activity is attributed to the electron-withdrawing dichlorophenyl group enhancing membrane penetration . Cytotoxicity assays against normal cells (e.g., WI-38) are recommended to establish therapeutic indices .

Advanced Research Questions

Q. How can crystallographic data and computational modeling elucidate the compound’s supramolecular interactions?

Single-crystal X-ray diffraction (employing SHELXL ) reveals intermolecular interactions, such as hydrogen bonds between the hydrazide NH and methoxy O atoms, and π–π stacking of aromatic rings. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···Cl contacts). DFT calculations optimize geometry and predict electrostatic potential surfaces, aiding in understanding lattice stabilization .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. For example, higher MIC values might result from inadequate solubilization (e.g., DMSO concentration). Cross-validation using standardized CLSI guidelines and dose-response curves (IC50_{50}) is critical. Structural analogs (e.g., varying substituents on the benzylidene ring) can clarify structure-activity relationships (SAR) .

Q. How do solvent polarity and substituent effects influence the compound’s solvatochromic behavior?

UV-Vis studies in solvents of varying polarity (e.g., ethanol vs. DMSO) reveal bathochromic shifts due to enhanced conjugation in polar media. The electron-donating methoxy groups increase electron density on the hydrazone backbone, affecting λmax\lambda_{\text{max}}. TD-DFT simulations correlate experimental spectra with electronic transitions (e.g., π→π* in the azine moiety) .

Q. What advanced synthetic modifications could enhance its bioactivity while minimizing toxicity?

  • Heterocyclic fusion : Introducing triazole or thiadiazine moieties (e.g., via CuAAC "click" chemistry) to improve target binding .
  • Pro-drug design : Incorporating hydrolyzable esters (e.g., ethyl ester) for controlled release .
  • Metal complexes : Coordinating with Cu(II) or Zn(II) to enhance DNA interaction and oxidative stress in pathogens .

Methodological Notes

  • Crystallography : Use SHELX suite for structure refinement; validate weak interactions via PLATON .
  • SAR Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for microbial targets like enoyl-ACP reductase .
  • Data Reproducibility : Report detailed synthetic protocols (solvent, catalyst, reaction time) and bioassay conditions (cell lines, incubation time) to mitigate variability .

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